3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structural framework, which includes a purine core fused with an imidazole ring, and various substituents such as cinnamyl, isobutyl, and dimethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Purine Core Construction: The purine core is constructed by cyclization of a suitable precursor, such as a diaminopyrimidine, with formic acid or formamide.
Substituent Introduction: The cinnamyl, isobutyl, and dimethyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Organometallic reagents such as Grignard reagents, alkyl halides, and catalysts like palladium or copper.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a purine core.
Imidazo[4,5-b]pyridines: Another class of compounds with a different arrangement of the imidazole and pyridine rings.
Imidazoquinolines: Compounds with a quinoline ring fused to an imidazole ring.
Uniqueness
3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of substituents and the fusion of the purine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,7-dimethyl-6-(2-methylpropyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15(2)13-26-16(3)14-27-18-19(23-21(26)27)24(4)22(29)25(20(18)28)12-8-11-17-9-6-5-7-10-17/h5-11,14-15H,12-13H2,1-4H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCNWGRTIFMUEK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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